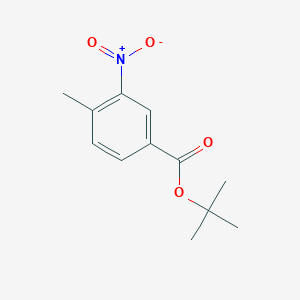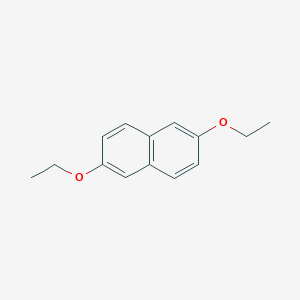![molecular formula C16H34O6Si2 B172035 Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate CAS No. 197013-45-9](/img/structure/B172035.png)
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is a complex organic compound known for its unique structural properties and applications in various fields of scientific research. This compound features two trimethylsilyl groups attached to a butanedioate backbone, making it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate typically involves the protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, often at room temperature, to yield the desired silyl ether.
Starting Materials: (2S,3S)-2,3-dihydroxybutanedioate, trimethylsilyl chloride, imidazole.
Reaction Conditions: Room temperature, anhydrous conditions, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under anhydrous conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in dry solvents.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce alcohols.
科学研究应用
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Serves as an intermediate in the synthesis of biologically active molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism by which Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate exerts its effects involves the stabilization of reactive intermediates during chemical reactions. The trimethylsilyl groups protect hydroxyl functionalities, preventing unwanted side reactions and facilitating selective transformations. The molecular targets and pathways involved are primarily related to its role as a protecting group in organic synthesis.
相似化合物的比较
Similar Compounds
Dipropan-2-yl (2S,3S)-2,3-dihydroxybutanedioate: Lacks the trimethylsilyl protection, making it more reactive.
Trimethylsilyl ethers: General class of compounds used for protecting hydroxyl groups.
Butanedioates: Various derivatives with different substituents, each with unique reactivity and applications.
Uniqueness
Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate is unique due to its dual trimethylsilyl protection, which provides enhanced stability and selectivity in synthetic applications. This makes it particularly valuable in complex organic syntheses where precise control over reaction pathways is required.
属性
IUPAC Name |
dipropan-2-yl (2S,3S)-2,3-bis(trimethylsilyloxy)butanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O6Si2/c1-11(2)19-15(17)13(21-23(5,6)7)14(22-24(8,9)10)16(18)20-12(3)4/h11-14H,1-10H3/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAZEIUCUCCYIA-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@H]([C@@H](C(=O)OC(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O6Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628456 |
Source


|
| Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197013-45-9 |
Source


|
| Record name | Dipropan-2-yl (2S,3S)-2,3-bis[(trimethylsilyl)oxy]butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-[(2S)-2-Methylbutyl]phenyl]phenol](/img/structure/B171967.png)
![tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B171969.png)

![Zinc;37,39-diaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10,12(39),13,15,17,19,21,23,25,27,29,31,33,35-nonadecaene](/img/structure/B171977.png)

![2-isopropyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B171980.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B171983.png)

![5,7-Dichloropyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B171995.png)


